molecular formula C7H10N2OS B112713 2-Amino-4,5-dimethylthiophene-3-carboxamide CAS No. 51486-04-5

2-Amino-4,5-dimethylthiophene-3-carboxamide

Cat. No. B112713
CAS RN: 51486-04-5
M. Wt: 170.23 g/mol
InChI Key: ZKXSEMXZKAQARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dimethylthiophene-3-carboxamide is a chemical compound with the molecular formula C7H10N2OS . It has a molecular weight of 170.24 . The compound is a solid at room temperature . It is stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Amino-4,5-dimethylthiophene-3-carboxamide is 1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .


Physical And Chemical Properties Analysis

2-Amino-4,5-dimethylthiophene-3-carboxamide is a solid at room temperature . It has a molecular weight of 170.24 and a density of 1.285g/cm3 . The boiling point is 252.1ºC at 760 mmHg . The flash point is 106.3ºC .

Scientific Research Applications

    Medicinal Chemistry

    • Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and if contact occurs, washing with copious amounts of water .

properties

IUPAC Name

2-amino-4,5-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSEMXZKAQARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343873
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dimethylthiophene-3-carboxamide

CAS RN

51486-04-5
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 2
2-Amino-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Amino-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-Amino-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 6
2-Amino-4,5-dimethylthiophene-3-carboxamide

Citations

For This Compound
33
Citations
A Davoodnia, M Rahimizadeh… - … Journal of Main …, 2009 - Wiley Online Library
The reaction of 2‐amino‐4,5‐dimethyl‐ thiophene‐3‐carboxamide with iso(and isothio) cyanates for the synthesis of thieno[2,3‐d]pyrimidines has been investigated. The reactions …
Number of citations: 29 onlinelibrary.wiley.com
EA Gomaa, MA Berghot, MR Moustafa, FM Eltaweel… - 2019 - jmaterenvironsci.com
The synthesis of 2-(2-cyanoacetamido)-4, 5-dimethylthiophene-3-carboxamide (2-CDTC) via cyanoacetylation of 2-amino-4, 5-dimethylthiophene-3-carboxamide with 3-(3, 5-dimethyl-…
Number of citations: 1 www.jmaterenvironsci.com
A Davoodnia, M Bakavoli, M Soleimany… - Monatshefte für Chemie …, 2009 - Springer
A new route to the synthesis of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones has been developed through heterocyclization of 2-amino-4,5-dimethylthiophene-3-carboxamide with aromatic …
Number of citations: 19 link.springer.com
A Davoodnia, H Eshghi, A Salavaty… - Journal of Chemical …, 2008 - journals.sagepub.com
Some new derivatives of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones have been prepared through a condensation reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with aroyl …
Number of citations: 8 journals.sagepub.com
M Bakavoli, G Bagherzadeh… - Journal of Chemical …, 2009 - journals.sagepub.com
A new route via iodine catalysed heterocyclisation of 2-amino-4,5-dimethylthiophene-3-carboxamide with aromatic aldehydes affording a series of thieno[2,3-d]pyrimidine derivatives in …
Number of citations: 15 journals.sagepub.com
N Karimi, A Davoodnia, M Pordel - Heterocyclic Communications, 2018 - degruyter.com
The reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with excess aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl 3 …
Number of citations: 17 www.degruyter.com
S Vazirimehr, A Davoodnia… - Heterocyclic …, 2017 - degruyter.com
Condensation reaction of dimedone with 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile in ethanol containing a catalytic amount of p-toluenesulfonic acid (TsOH) afforded 2-(5…
Number of citations: 18 www.degruyter.com
A Dandia, SL Gupta, S Maheshwari - Green Chemistry: Synthesis of …, 2014 - Springer
The synthetic uses of molecular iodine are described. This chapter discusses the versatile uses of iodine in heterocyclic synthesis. Iodine is a universal oxidizing agent, a mild and …
Number of citations: 5 link.springer.com
AU Itodo, OM Itodo, E Iornumbe, MO Fayomi - researchgate.net
Synthesis and Characterization of Inorganic–organic hybrid Tungsten oxideethylenediamine (WOx–EDA) nanowires have been carried out by a simple, low-cost and high-yield solvo-…
Number of citations: 0 www.researchgate.net
PA Mir, J Uppal, A Noor, MO Dar, AF Wali… - … as Potent Anticancer …, 2023 - Elsevier
Nearly one-third of contemporary publications are in the key organic chemistry subfield of heterocyclic chemistry. In our biological system, heterocyclic molecules play a critical role. The …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.